molecular formula C14H19N3O3S2 B11171715 4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11171715
M. Wt: 341.5 g/mol
InChI Key: HRKLCSMVUFNXOR-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 5-pentyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It may inhibit enzymes or interfere with cellular processes, leading to its observed biological activities. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the methoxy group and the pentyl chain can influence its lipophilicity, membrane permeability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19N3O3S2

Molecular Weight

341.5 g/mol

IUPAC Name

4-methoxy-N-(5-pentyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H19N3O3S2/c1-3-4-5-6-13-15-16-14(21-13)17-22(18,19)12-9-7-11(20-2)8-10-12/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI Key

HRKLCSMVUFNXOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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